2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-5-methylaniline
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Overview
Description
2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-5-methylaniline is a fluorinated aromatic amine compound It is characterized by the presence of difluoro and trifluoromethyl groups attached to a phenoxy ring, which is further connected to a methylaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-5-methylaniline typically involves multiple steps. One common method starts with the halogenation of a precursor compound, followed by a nucleophilic substitution reaction to introduce the fluorinated groups. The final step often involves the coupling of the fluorinated intermediate with an aniline derivative under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Key steps include the use of efficient catalysts and reagents, as well as advanced purification techniques to ensure the desired product’s quality and purity .
Chemical Reactions Analysis
Types of Reactions: 2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-5-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, often facilitated by the presence of fluorine atoms
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like sodium hydride (NaH) or organometallic compounds are often employed
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-5-methylaniline has diverse applications in scientific research:
Mechanism of Action
The mechanism by which 2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-5-methylaniline exerts its effects involves interactions with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to inhibition or activation of enzymes, receptors, or other proteins, ultimately affecting cellular processes and pathways .
Comparison with Similar Compounds
- 2,6-Difluoro-4-(trifluoromethyl)pyridine
- 2,6-Dichloro-4-(trifluoromethyl)aniline
- 2,3-Difluoro-4-methoxyphenol
Comparison: Compared to these similar compounds, 2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-5-methylaniline is unique due to its specific substitution pattern and the presence of both difluoro and trifluoromethyl groups. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and enhanced stability, making it particularly valuable in various applications .
Properties
Molecular Formula |
C14H10F5NO |
---|---|
Molecular Weight |
303.23 g/mol |
IUPAC Name |
2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-5-methylaniline |
InChI |
InChI=1S/C14H10F5NO/c1-7-2-3-12(11(20)4-7)21-13-9(15)5-8(6-10(13)16)14(17,18)19/h2-6H,20H2,1H3 |
InChI Key |
CEJDPTWUPAPNBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=C(C=C(C=C2F)C(F)(F)F)F)N |
Origin of Product |
United States |
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